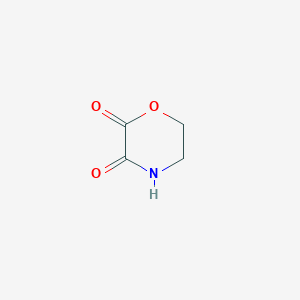

Morpholine-2,3-dione

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

morpholine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-4(7)8-2-1-5-3/h1-2H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENOBBYDZHOWLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Definitive Structural Characterization of Morpholine 2,3 Dione

Systematic IUPAC Naming Conventions for Morpholine-2,3-dione and its Analogues

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . nih.gov This name is derived from its parent heterocycle, morpholine (B109124). The suffix "-dione" indicates the presence of two ketone functional groups, and the locants "2,3-" specify their positions on the morpholine ring structure.

Analogues of this compound, which are also isomers, are named using the same principle. The position of the dione (B5365651) groups on the morpholine ring dictates the prefix. For instance, morpholine-2,5-dione (B184730) and morpholine-3,5-dione are structural isomers where the carbonyl groups are located at different positions within the ring. cymitquimica.comresearchgate.netnih.gov

Below is a table detailing the nomenclature for this compound and its common isomers.

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | This compound | C4H5NO3 |

| Morpholine-2,5-dione | morpholine-2,5-dione | C4H5NO3 |

| Morpholine-3,5-dione | morpholine-3,5-dione | C4H5NO3 |

Core Structural Features of the this compound Ring System

The core of this compound is a saturated six-membered heterocycle. This ring contains an ether linkage (C-O-C) and an amide linkage (N-C=O) as part of its backbone. The molecular formula for this compound is C4H5NO3. nih.gov

Key structural features include:

A heterocyclic ring composed of one oxygen atom, one nitrogen atom, and four carbon atoms.

Two adjacent carbonyl groups (C=O) located at positions 2 and 3 of the ring. Position 1 is typically assigned to the oxygen atom, followed by the carbons.

The nitrogen atom is located at position 4.

The structure contains both an ester group and an amide group within the ring, classifying it as a depsipeptide. researchgate.net

The chemical properties of the molecule are presented in the following table.

| Property | Value |

| Molecular Weight | 115.09 g/mol |

| Exact Mass | 115.026943022 Da |

| InChI Key | MENOBBYDZHOWLE-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(=O)C(=O)N1 |

Data sourced from PubChem CID 5108689. nih.gov

Isomeric Differentiation within Dioxo-Morpholine Systems: Focus on this compound Specificity

The specificity of this compound lies in the adjacent positioning of its two carbonyl groups. This arrangement distinguishes it from its other dioxo-morpholine isomers, primarily Morpholine-2,5-dione and Morpholine-3,5-dione. cymitquimica.comresearchgate.netnih.gov While all three share the same molecular formula (C4H5NO3), the location of the ketone groups significantly alters their chemical properties and spatial arrangement.

This compound : Features adjacent carbonyl groups at the C2 and C3 positions. This creates an α-keto amide structure within the heterocyclic ring.

Morpholine-2,5-dione : The carbonyl groups are at the C2 and C5 positions. This structure is derived from the cyclization of an α-amino acid and an α-hydroxy acid. researchgate.netresearchgate.netnih.gov It is a type of cyclic depsipeptide. researchgate.net

Morpholine-3,5-dione : The carbonyl groups are at the C3 and C5 positions, flanking the nitrogen atom. This creates a cyclic imide structure within the morpholine framework. cymitquimica.comchemimpex.com

The table below provides a comparative overview of these primary isomers.

| Feature | This compound | Morpholine-2,5-dione | Morpholine-3,5-dione |

| Carbonyl Positions | 2 and 3 | 2 and 5 | 3 and 5 |

| Key Structural Motif | α-Dicarbonyl | Ester and Amide separated by a methylene (B1212753) group | Cyclic Imide (flanking Nitrogen) |

| PubChem CID | 5108689 | 1714329 | 364836 |

| InChI Key | MENOBBYDZHOWLE-UHFFFAOYSA-N | JMRZMIFDYMSZCB-UHFFFAOYSA-N | Not readily available |

| Canonical SMILES | C1COC(=O)C(=O)N1 | C1C(=O)OCC(=O)N1 | C1C(=O)NC(=O)CO1 |

This isomeric differentiation is crucial as the positioning of the electron-withdrawing carbonyl groups influences the reactivity, polarity, and potential applications of each molecule.

Advanced Synthetic Methodologies for Morpholine 2,3 Dione and Its Functionalized Analogues

Direct Cyclization Approaches for Morpholine-2,3-dione Synthesis

These methods involve the formation of the this compound ring system from acyclic precursors.

A well-established route to morpholine-2,3-diones involves the reaction of β-amino alcohols with dialkyl oxalates. This condensation reaction allows for the direct formation of the heterocyclic ring. The outcome of this reaction is often dependent on the substitution pattern of the β-amino alcohol.

Mechanism and Selectivity: Primary β-amino alcohols typically react with dialkyl oxalates to yield linear disubstituted oxalamides. However, when N-substituted β-amino alcohols are employed, intramolecular cyclization can occur, leading to the formation of morpholine-2,3-diones. This cyclization is facilitated by the presence of the hydroxyl group, which can attack an intermediate ester or amide carbonyl, followed by elimination of an alcohol molecule. Theoretical studies suggest that the reaction is often thermodynamically controlled, with an equilibrium existing between linear oxalamides and cyclic morpholine-2,3-diones, favoring the cyclic product when N-substitution is present researchgate.netresearchgate.netd-nb.info. Palladium-catalyzed carbonylations of β-amino alcohols have also been reported as a route to morpholine-2,3-diones oup.com.

Examples and Yields: Research has shown that N-substituted β-amino alcohols react with dialkyl oxalates to produce morpholine-2,3-diones in varying yields. For instance, reactions involving N-substituted β-amino alcohols and diethyl oxalate (B1200264) have yielded substituted morpholine-2,3-diones with yields ranging from moderate to high, depending on the specific substituents and reaction conditions researchgate.netresearchgate.net.

| β-Amino Alcohol Precursor | Dialkyl Oxalate | Solvent/Conditions | Product Type | Yield (%) | Citation |

| N-substituted β-amino alcohol | Diethyl oxalate | Toluene, 25°C | Substituted this compound | 60-70 | researchgate.netresearchgate.net |

| N-substituted β-amino alcohol | Diethyl oxalate | Ethanol, 25°C | Substituted this compound | 70 | researchgate.netresearchgate.net |

| N-substituted β-amino alcohol | Diethyl oxalate | Toluene, 25°C | Oxalamide/Morpholine-2,3-dione | 90:0.2 | researchgate.net |

Aziridines, being strained three-membered heterocycles, are versatile starting materials for ring-opening and subsequent cyclization reactions to form various nitrogen-containing heterocycles, including morpholine (B109124) derivatives.

Mechanism and Pathways: The synthesis of morpholine-2,3-diones from aziridines typically involves an electrophilic activation of the aziridine (B145994) ring, followed by nucleophilic attack and subsequent cyclization. For example, 2-acylaziridines can be reacted with acid chlorides. The acid chloride can act as both an activator of the aziridine ring and a source of a nucleophile (chloride anion) for ring opening, leading to β-amino-α-chlorocarbonyl compounds. These intermediates can then undergo intramolecular cyclization, often facilitated by a silver salt (e.g., AgOAc), to form the morpholin-2,3-dione ring system bioorg.org. This process can proceed with retention of stereochemistry from the starting aziridine bioorg.org. Other methods involve gold(I)-catalyzed tandem reactions of aziridines with propargyl alcohols, leading to unsaturated morpholines that can be further hydrogenated rsc.org. Metal-free approaches using ammonium (B1175870) persulfate for the ring opening of aziridines followed by cyclization have also been developed for the synthesis of morpholines, though not specifically the dione (B5365651) structure beilstein-journals.orgbeilstein-journals.org.

Examples and Yields: The cyclization of acyclic chloropropanoates, derived from 2-acylaziridines, has been shown to yield morpholin-2,3-diones in good yields (52-86%) bioorg.org. The specific yields and product structures depend on the substituents present on the aziridine precursor.

| Aziridine Precursor Type | Reagent/Conditions | Product Type | Yield (%) | Citation |

| 2-Acylaziridines | Acid chloride, AgOAc | Morpholin-2,3-diones | 52-86 | bioorg.org |

| 2-Acylaziridines | Methyl chlorooxoacetate | Morpholin-2,3-diones | 86 | bioorg.org |

| Chiral Aziridines | Ammonium persulfate, haloalcohols, KOH (one-pot) | Substituted Morpholines | 90-95 | beilstein-journals.orgbeilstein-journals.org |

| Aziridines | Gold(I) catalyst, propargyl alcohols | Unsaturated Morpholines | High | rsc.org |

Derivatization Strategies for Substituted Morpholine-2,3-diones

Once the this compound core is established, various strategies can be employed to introduce substituents, leading to a diverse range of analogues.

The nitrogen atom within the this compound ring is amenable to functionalization, typically through alkylation or acylation reactions. This allows for the synthesis of a wide array of N-substituted derivatives.

Methods: N-alkylation can be achieved using alkyl halides or other alkylating agents in the presence of a base. N-acylation can be performed using acyl chlorides or anhydrides. These reactions are generally straightforward and provide access to diverse N-substituted morpholine-2,3-diones researchgate.net. For example, various alkyl and aryl groups can be introduced at the N-4 position.

Examples and Yields: Numerous N-substituted morpholine-2,3-diones have been synthesized. For instance, derivatives with alkyl chains (methyl, ethyl, propyl, butyl, pentyl) and cyclic or aromatic substituents (cyclohexyl, phenyl) at the nitrogen atom have been prepared with high yields, often exceeding 80% researchgate.net. A derivative with a hydroxyethyl (B10761427) group at the nitrogen atom, 4-(2-hydroxyethyl)this compound (B8489309), has also been identified nih.gov.

| N-Substituent | Synthesis Method | Yield (%) | Citation |

| Pentyl | N-Alkylation | 80 | researchgate.net |

| Benzyl | N-Alkylation | 83 | researchgate.net |

| Cyclohexyl | N-Alkylation | 85 | researchgate.net |

| Methyl | N-Alkylation | 78 | researchgate.net |

| Ethyl | N-Alkylation | 81 | researchgate.net |

| Propyl | N-Alkylation | 88 | researchgate.net |

| Butyl | N-Alkylation | 79 | researchgate.net |

| 2-Hydroxyethyl | Cyclization of precursor | - | nih.gov |

Functionalization at the carbon atoms of the this compound ring is more challenging but can be achieved through various strategies, often involving modifications of precursors or specific reactions on the ring system.

Strategies:

From Precursors: The most common way to introduce substituents at carbon positions is by using appropriately substituted starting materials in the cyclization reactions. For example, using substituted β-amino alcohols or substituted aziridines in the cyclization steps can directly lead to morpholine-2,3-diones with substituents at the ring carbons researchgate.netresearchgate.netbioorg.org.

Ring Modifications: In some cases, functionalization can occur on the pre-formed this compound ring or related structures. For instance, oxidation reactions can convert hydroxyl groups on the ring to carbonyls, leading to dione structures nih.gov. Alkylation strategies on related morpholine-3-one systems have also been explored to introduce substituents at α-carbon positions frontiersin.org. Electrophilic ring-opening of aziridines by halogens, followed by cyclization, can introduce halogen substituents at specific carbon positions researchgate.net.

Examples: The synthesis of spiro-morpholinones and related structures involves modifications at carbon positions, often through cyclization reactions involving functionalized precursors nih.gov. The preparation of morpholine-2,3-diones from amino acids often leads to derivatives substituted at carbon positions, depending on the amino acid used nih.govacs.org.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and improve efficiency. For this compound synthesis, these principles can be applied in several ways:

Atom Economy and Step Economy: Developing synthetic routes that maximize the incorporation of starting material atoms into the final product (high atom economy) and reduce the number of synthetic steps (high step economy) is crucial. One-pot reactions, such as those described for morpholine synthesis from aziridines, exemplify step economy beilstein-journals.orgbeilstein-journals.org.

Safer Solvents and Reagents: Utilizing less hazardous solvents (e.g., water, ethanol, or solvent-free conditions) and avoiding toxic or highly reactive reagents is a key green chemistry tenet. The use of inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) for morpholine synthesis showcases this principle chemrxiv.orgchemrxiv.org. Metal-free catalytic systems also contribute to greener processes beilstein-journals.orgmdpi.com.

Catalysis: Employing catalytic methods, whether homogeneous (e.g., palladium, gold catalysts) or heterogeneous, can significantly improve reaction efficiency, reduce waste, and allow for milder reaction conditions compared to stoichiometric methods oup.combioorg.orgrsc.org.

Renewable Feedstocks: Utilizing renewable resources, such as amino acids, as starting materials for the synthesis of morpholine derivatives aligns with sustainability goals nih.govacs.org.

Energy Efficiency: Employing methods that require lower temperatures or shorter reaction times, such as microwave-assisted synthesis or reactions conducted at room temperature, contributes to energy efficiency mdpi.com.

While specific green synthesis protocols for the parent this compound might be less documented than for its derivatives or related morpholine structures, the general strategies for morpholine synthesis using efficient, metal-free, one-pot, or catalytic approaches provide a roadmap for developing more sustainable routes to this compound and its analogues.

Compound List:

this compound

β-Amino Alcohols

Dialkyl Oxalates

Aziridines

2-Acylaziridines

β-amino-α-chlorocarbonyl compounds

N-substituted β-amino alcohols

N-alkylated morpholine-2,3-diones

4-(2-hydroxyethyl)this compound

Morpholine-2,5-dione (B184730)

Piperazine-2,5-dione

Morpholine-3-one

Glycopyranosylidene-spiro-morpholinones

Formaldehyde

Ethyl chlorooxoacetate

Acetyl chloride

Methyl chlorooxoacetate

Propargyl alcohols

Haloalcohols

Ammonium persulfate

Ethylene sulfate

Palladium catalysts

Gold(I) catalysts

Silver acetate (B1210297) (AgOAc)

N-benzylethanolamine

Glyoxylic acid

Mechanistic Investigations and Reactivity Profiles of Morpholine 2,3 Dione

Characteristic Reactions of the Dione (B5365651) Moiety within Morpholine-2,3-dione

The reactivity of this compound is dominated by the electrophilic nature of the two carbonyl carbons at the C2 and C3 positions. These adjacent carbonyls influence each other electronically, enhancing their susceptibility to chemical reactions. The general reactivity often mirrors that of other α-dicarbonyl compounds, such as isatin (B1672199) and its derivatives, though modulated by the specific electronic and steric environment of the morpholine (B109124) ring. wikipedia.orgresearchgate.net

The vicinal dicarbonyls of this compound are prime targets for nucleophilic attack. The key mechanistic question in these reactions is regioselectivity: will the nucleophile add to the C2 (ketone) or C3 (amide) carbonyl? In principle, the C2 ketone is more electrophilic than the C3 amide, as the lone pair of the adjacent nitrogen atom donates electron density to the C3 carbonyl, reducing its electrophilicity. Therefore, many nucleophilic additions are expected to occur preferentially at the C2 position.

However, the regioselectivity of nucleophilic addition can be highly dependent on the nature of the nucleophile, substituents on the morpholine ring, and the reaction conditions such as solvent and temperature. wikipedia.org In analogous systems like isatin, this differential reactivity is well-documented and can be exploited for selective transformations. wikipedia.org For instance, hard nucleophiles may favor one position, while soft nucleophiles favor another. The initial addition can lead to the formation of a tetrahedral intermediate, which can be remarkably stable in certain strained lactam systems. nih.gov

Table 1: Predicted Products of Nucleophilic Addition to this compound

| Nucleophile | Reagent Example | Predicted Major Product (at C2) |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 2-Hydroxy-morpholin-3-one |

| Organometallics | Grignard Reagents (R-MgBr) | 2-Alkyl-2-hydroxy-morpholin-3-one |

| Amines | Primary Amines (R-NH₂) | 2-Amino-2-hydroxy-morpholin-3-one |

While the carbonyl carbons are electrophilic, other sites in the molecule can exhibit nucleophilic character and react with electrophiles. The nitrogen atom of the amide, though its basicity is reduced by the adjacent carbonyl group, can undergo substitution reactions such as alkylation or acylation, typically after deprotonation with a suitable base. wikipedia.org

Furthermore, the methylene (B1212753) protons at the C5 position, being alpha to the ether oxygen, can be abstracted to form an enolate or related nucleophile, which can then react with electrophiles. This reactivity is analogous to the α-alkylation of cyclic β-keto esters and amides. rsc.org

Key electrophilic pathways include:

N-Functionalization: Deprotonation of the N-H bond followed by reaction with alkyl or acyl halides allows for the introduction of substituents on the nitrogen atom. wikipedia.org

Reaction at C5: Under basic conditions, deprotonation at the C5 position could generate a carbanion that can be trapped by various electrophiles.

O-Silylation: The carbonyl oxygens can react with silylating agents to form silyl (B83357) enol ethers, which are versatile intermediates in organic synthesis.

The 1,2-dicarbonyl structure of this compound is well-suited for condensation reactions with binucleophiles. A classic example for this functional group is the condensation with o-phenylenediamine (B120857) to form quinoxaline-fused heterocyclic systems.

Additionally, the active methylene group at the C5 position may participate in Knoevenagel or aldol-type condensation reactions with aldehydes or ketones under basic conditions. beilstein-journals.org These reactions would lead to the formation of a new carbon-carbon double bond at the C5 position, yielding functionalized this compound derivatives. The high reactivity of formaldehyde, for instance, makes it a potential partner for such condensation reactions, which can proceed even under mild conditions. beilstein-journals.org

Ring-Opening and Ring-Transformation Processes of this compound

The this compound ring contains both an amide and an ester-like linkage (part of the α-keto lactam system), both of which are susceptible to cleavage. This dual susceptibility allows for various ring-opening and ring-transformation reactions.

Hydrolysis: Under basic or acidic conditions, the ring can be opened via hydrolysis. Basic hydrolysis would likely involve a nucleophilic attack on one of the carbonyl carbons, leading to the cleavage of either the C3-N4 amide bond or the C2-O1 bond. The hydrolysis of isatin, a related α-keto lactam, proceeds via nucleophilic attack followed by C-N bond cleavage to form an isatinate salt. researchgate.net A similar pathway can be envisioned for this compound.

Polymerization: While morpholine-2,5-diones are well-known monomers for ring-opening polymerization (ROP) to produce polydepsipeptides, the potential for this compound in ROP is less explored. researchgate.netnih.govnih.govresearchgate.net The strain and reactivity of the α-keto lactam moiety could potentially allow for polymerization under specific catalytic conditions.

Ring Transformation: Reaction with binucleophiles can lead to ring transformations. For example, reaction with hydrazine (B178648) could lead to the opening of the morpholine ring and subsequent re-cyclization to form a different heterocyclic system, such as a pyridazinone derivative. Similar transformations are observed in other oxazinone dione systems, which can be converted into polycyclic pyridones. mdpi.com

Intramolecular and Intermolecular Reactivity Patterns

The reactivity of this compound can be governed by both intramolecular and intermolecular processes.

Intramolecular Reactions: If the this compound scaffold is substituted with a side chain containing a nucleophilic group, an intramolecular cyclization reaction can occur. For example, a hydroxyl or amino group on an N-substituent could attack one of the carbonyl carbons, leading to the formation of a bicyclic product. The formation of cyclic hemiacetals from molecules containing both an alcohol and a carbonyl is a well-established intramolecular process. libretexts.org

Intermolecular Interactions and Reactions: In the solid state and in solution, intermolecular hydrogen bonding between the N-H proton of one molecule and a carbonyl oxygen of another is expected. These interactions can influence the molecule's physical properties and its reactivity by organizing the molecules in a specific orientation. Intermolecular condensation reactions between two molecules of this compound could also occur under certain conditions, potentially leading to dimers or oligomers. In the synthesis of related morpholine-2,5-diones, dilute conditions are often required to favor intramolecular cyclization over detrimental intermolecular reactions. nih.gov

Exploration of Regioselectivity and Stereoselectivity in this compound Chemical Transformations

Given the multiple reactive sites and the potential for chiral centers, understanding the regioselectivity and stereoselectivity of reactions involving this compound is crucial for its synthetic application.

Regioselectivity: As discussed in section 4.1.1, the primary regiochemical challenge is the selective reaction at either the C2 (ketone) or C3 (amide) carbonyl. Most reactions are expected to favor the more electrophilic C2 position. nih.gov However, this selectivity can be influenced or even reversed. For instance, chemoselective reduction of α-keto amides to α-hydroxy amides demonstrates that the ketone can be selectively targeted while the amide remains intact. rsc.orgresearchgate.netresearchgate.net The choice of catalyst, solvent, and reaction conditions can be tuned to favor one constitutional isomer over another.

Stereoselectivity: If the morpholine ring is substituted, creating one or more stereocenters, the approach of reagents to the planar carbonyl groups can be sterically hindered. This leads to diastereoselective reactions. For instance, the reduction of a substituted this compound with a hydride reagent would likely proceed via attack from the less sterically hindered face of the ring, leading to a predominance of one diastereomeric alcohol. Chiral catalysts, such as chiral phosphoric acids, have been used effectively for the asymmetric addition of nucleophiles to cyclic ketones, allowing for the creation of quaternary stereocenters with high enantioselectivity. nih.govresearchgate.net Such strategies could be applied to achieve stereocontrolled functionalization of the this compound scaffold.

Table 2: Hypothetical Regio- and Stereoselective Transformations

| Substrate | Reagent/Conditions | Expected Major Product | Selectivity Type |

|---|---|---|---|

| This compound | NaBH₄, MeOH | 2-Hydroxy-morpholin-3-one | Regioselective Reduction |

| 5-Methyl-morpholine-2,3-dione | 1. LDA, THF, -78°C2. CH₃I | 5,5-Dimethyl-morpholine-2,3-dione | Regioselective Alkylation |

| N-Benzyl-morpholine-2,3-dione | o-phenylenediamine, AcOH | Benzyl-5,6-dihydro- researchgate.netnih.govoxazino[2,3-b]quinoxalin-1(2H)-one | Regioselective Condensation |

Spectroscopic and Crystallographic Techniques for Structural Elucidation of Morpholine 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is indispensable for determining the connectivity and chemical environment of atoms within the Morpholine-2,3-dione framework.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. For substituted morpholine-2,3-diones, such as the carbazole (B46965) derivatives studied, characteristic signals include those for the carbazole moiety's aromatic protons and the N-H proton, typically observed as a singlet around 10.9-11.3 ppm in DMSO-d₆ asianpubs.org. The protons on the morpholine (B109124) ring, particularly those adjacent to the nitrogen and oxygen atoms, and any protons at chiral centers (like C6), appear as complex multiplets in the range of 3.8-5.7 ppm, reflecting their specific electronic environments and coupling interactions asianpubs.org. The integration of these signals helps in determining the relative number of protons in each environment.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Compound Derivative | Solvent | ¹H NMR (δ, ppm) | Integration | Multiplicity | Assignment (General) |

| 6-(9H-Carbazol-4-yloxymethyl)-4-methyl-morpholine-2,3-dione asianpubs.org | CDCl₃ + DMSO-d₆ | 10.9 | 1H | s | Carbazole N-H |

| 6.6-8.2 | 7H | m | Carbazole Aromatic Protons | ||

| 5.35 | 1H | m | Proton at C6 (chiral center) | ||

| 3.8-4.6 | 4H | m | Protons at C5 and C6 (CH₂ group) | ||

| 3.15 | 3H | s | N-Methyl Group |

¹³C NMR spectroscopy is crucial for identifying the carbon backbone, including the characteristic carbonyl carbons of the dione (B5365651) system. While specific ¹³C NMR data for the parent this compound is not extensively detailed in the provided snippets, related morpholinone structures show carbonyl carbons in the range of 160-180 ppm ekb.eg. For a this compound, two distinct carbonyl signals are expected, likely corresponding to the imide and ester carbonyl functionalities, potentially appearing in the region of 160-200 ppm. Studies on related dione systems, such as indole-2,3-diones, indicate carbonyl absorptions around 1740 and 1620 cm⁻¹ in IR spectroscopy, suggesting distinct electronic environments for these carbons researchgate.net.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for unambiguously assigning signals and confirming the connectivity within complex this compound derivatives. COSY spectra help establish proton-proton couplings, HSQC correlates protons directly to their attached carbons, and HMBC reveals longer-range correlations between protons and carbons, thereby mapping out the entire molecular structure rsc.orgnih.gov. These methods are particularly useful for distinguishing between diastereotopic protons and assigning signals in complex aliphatic regions.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the precise molecular weight of this compound and its derivatives, confirming their elemental composition. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) typically yield molecular ions or protonated/adducted species (e.g., [M+H]⁺, [M+Na]⁺) asianpubs.orgpsu.edu. For instance, derivatives have shown molecular ion peaks such as m/z 423 ([M+Na]⁺) and m/z 325 ([M+H]⁺) asianpubs.org. Fragmentation patterns observed in MS/MS experiments can provide further structural insights by revealing characteristic losses of functional groups or fragments of the core structure, aiding in structural confirmation mdpi.com.

Table 2: Representative Mass Spectrometry Data

| Compound / Derivative | Ion Type | m/z | Source |

| 6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholine-2,3-dione asianpubs.org | [M+Na]⁺ | 423 | asianpubs.org |

| 6-(9H-Carbazol-4-yloxymethyl)-4-methyl-morpholine-2,3-dione asianpubs.org | [M+H]⁺ | 325 | asianpubs.org |

| 1-(Morpholinomethyl)indoline-2,3-dione psu.edu | M⁺ | 246 | psu.edu |

| Pseudallecin A nih.goviucr.org | (Structure elucidated by MS) | - | nih.goviucr.org |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying key functional groups present in this compound derivatives. The presence of two carbonyl groups (C=O) in the dione structure is indicated by characteristic absorption bands. For example, derivatives have shown strong absorption bands in the region of 1763-1669 cm⁻¹, typically assigned to the imide (N-C=O) and ester (O-C=O) carbonyl stretching vibrations asianpubs.org. The presence of an N-H group, if unsubstituted on the nitrogen atom, would be observed as a stretching vibration around 3300-3340 cm⁻¹ asianpubs.org. The specific positions and intensities of these bands provide valuable diagnostic information about the functional groups and their electronic environment.

Table 3: Representative IR Absorption Bands (cm⁻¹)

| Compound Derivative | N-H Stretch | C=O Stretch (Imide) | C=O Stretch (Ester) | Other Bands (e.g., Aromatic) | Source |

| 6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholine-2,3-dione asianpubs.org | 3341 | 1684 | 1762 | - | asianpubs.org |

| 6-(9H-Carbazol-4-yloxymethyl)-4-methyl-morpholine-2,3-dione asianpubs.org | 3320 | 1686 | 1763 | - | asianpubs.org |

| Indole-2,3-dione (related structure) researchgate.net | - | ~1620 | ~1740 | - | researchgate.net |

X-ray Crystallography for Precise Solid-State Structural Determination

Table 4: Crystal Data for 1-(Morpholinomethyl)indoline-2,3-dione iucr.org

| Parameter | Value |

| Empirical Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight (Mr) | 246.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| Unit Cell Dimensions | a = 11.608 (2) Å, b = 8.2818 (17) Å, c = 12.595 (3) Å |

| β Angle | 100.20 (3)° |

| Volume (V) | 1191.7 (4) ų |

| Z (Molecules per unit cell) | 4 |

| Radiation | Mo Kα |

| Temperature (T) | 293 K |

| Crystal Size | 0.26 × 0.18 × 0.16 mm |

| R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.144 |

Compound List

this compound

6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholine-2,3-dione (3a) asianpubs.org

6-(9H-Carbazol-4-yloxymethyl)-4-p-tolyl-morpholine-2,3-dione (3b) asianpubs.org

6-(9H-Carbazol-4-yloxymethyl)-4-cyclohexyl-morpholine-2,3-dione (3g) asianpubs.org

6-(9H-Carbazol-4-yloxymethyl)-4-methyl-morpholine-2,3-dione (3h) asianpubs.org

6-(9H-Carbazol-4-yloxymethyl)-4-ethyl-morpholine-2,3-dione (3i) asianpubs.org

6-(9H-Carbazol-4-yloxymethyl)-4-propyl-morpholine-2,3-dione (3j) asianpubs.org

6-(9H-Carbazol-4-yloxymethyl)-4-butyl-morpholine-2,3-dione (3k) asianpubs.org

6-(9H-Carbazol-4-yloxymethyl)-4-pentyl-morpholine-2,3-dione (3l) asianpubs.org

Pseudallecin A nih.goviucr.org

1-(Morpholinomethyl)indoline-2,3-dione

Theoretical and Computational Chemistry Studies on Morpholine 2,3 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, predominantly utilizing Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and precise molecular geometry of morpholine-2,3-dione. These methods allow for the determination of key parameters such as bond lengths, bond angles, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO) researchgate.netjetir.orgaun.edu.egbamu.ac.inuctm.eduajol.infoiucr.org. Typically, calculations involve geometry optimization using established DFT functionals, such as B3LYP, often coupled with basis sets like 6-31G(d,p) or 6-311++G(d,p) researchgate.netjetir.orgaun.edu.egarxiv.orgbamu.ac.inuctm.edu.

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Computational modeling is indispensable for dissecting the intricate mechanisms of chemical reactions involving this compound and for identifying the structures and energies of transition states. Research into the reactivity of β-amino alcohols with dialkyl oxalates, which can lead to the formation of this compound derivatives, frequently employs DFT to map out reaction pathways researchgate.netresearchgate.netresearchgate.net. These studies typically involve calculating the energies of intermediates and transition states to pinpoint rate-determining steps and activation energies.

The identification of transition states (TS) is paramount, as these represent the highest energy points along a reaction coordinate. Computational analysis can reveal stabilizing factors, such as intramolecular hydrogen bonding, within these transition states, thereby influencing their energies and, consequently, the kinetics of the reaction researchgate.netresearchgate.net. While specific reaction pathways for this compound are not exhaustively detailed, the general methodology involves modeling these steps to understand its potential transformations and interactions with other chemical species nih.govresearchgate.netresearchgate.net.

Conformational Analysis and Energetic Profiles of this compound

Conformational analysis is dedicated to identifying a molecule's most stable three-dimensional arrangements (conformations) and mapping their relative energy differences. For cyclic structures like morpholine (B109124) derivatives, understanding their conformational preferences (e.g., chair, boat, or half-chair conformations) is critical iucr.orgfrontiersin.orgacs.orgutdallas.edulibretexts.org. Computational techniques, encompassing both molecular mechanics and DFT, are employed to conduct comprehensive conformational searches.

Studies on related morpholinone scaffolds have identified specific conformations, such as a half-chair arrangement with substituents in axial positions, which have been corroborated by Nuclear Magnetic Resonance (NMR) data and molecular modeling frontiersin.org. Energetic profiles are generated by calculating the potential energy associated with each conformation, allowing for the identification of energy minima that correspond to stable conformers and energy maxima that represent transition states between them libretexts.orgwavefun.comsolubilityofthings.com. While specific conformational data for this compound is not extensively provided, the standard approach involves exploring rotational freedom around single bonds and ring puckering to map the molecule's energy landscape libretexts.orgwavefun.comsolubilityofthings.com. This analysis is vital for comprehending the molecule's inherent flexibility and the energetic costs associated with adopting different spatial orientations.

Prediction of Reactivity and Rational Design of Novel this compound Architectures

Computational studies provide predictive capabilities regarding the reactivity of this compound and serve as a foundation for the rational design of novel derivatives. By analyzing electronic properties such as charge distribution, molecular electrostatic potential (MEP), and frontier molecular orbital (HOMO-LUMO) energies, researchers can anticipate sites of potential electrophilic or nucleophilic attack researchgate.netbamu.ac.inajol.infonih.gov. Concepts like Fukui functions and electrophilicity indices, derived from DFT calculations, are specifically utilized to predict points of reactivity within the molecule nih.gov.

Moreover, computational modeling can inform the design of new this compound architectures by predicting how structural modifications might influence electronic properties, stability, or reactivity. For example, if a particular functional group is computationally predicted to enhance a desired property or reaction pathway, computational chemists can guide the synthesis of such modified structures. This methodology is fundamental in fields such as drug discovery and materials science, where computational predictions facilitate the rational design of molecules with tailored characteristics, potentially leading to the development of new therapeutic agents or advanced functional materials bamu.ac.inajol.infonih.govvulcanchem.com.

Applications of Morpholine 2,3 Dione As a Versatile Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The morpholine-2,3-dione scaffold is a key starting point for the synthesis of a variety of complex heterocyclic systems, including fused and spirocyclic structures. The presence of reactive sites—the secondary amine, the ketone, and the lactam functionality—allows for a range of chemical transformations.

One primary approach involves the functionalization of the nitrogen atom, followed by reactions at the carbonyl groups to build additional rings. For instance, N-alkylation or N-arylation can introduce substituents that may contain other reactive functional groups, paving the way for intramolecular cyclization reactions. researchgate.netresearchgate.net These subsequent cyclizations can lead to the formation of bicyclic and polycyclic systems with diverse therapeutic potential.

Furthermore, the ketone and lactam carbonyls in this compound can participate in condensation reactions with various binucleophilic reagents to construct fused heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives can yield fused pyrazole (B372694) or pyridazine (B1198779) rings, while reaction with amidines or guanidines can lead to the formation of fused pyrimidine (B1678525) systems. The specific reaction conditions and the nature of the binucleophile dictate the structure of the resulting complex heterocycle.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient strategy for constructing complex molecules from simpler starting materials. This compound can be envisioned as a substrate in such reactions. For example, a reaction initiated at the nitrogen atom could trigger a subsequent intramolecular reaction involving one of the carbonyl groups, leading to the rapid assembly of a more intricate heterocyclic framework.

The application of this compound and its derivatives extends to the synthesis of spirocyclic compounds. The carbon atom alpha to the ketone can be functionalized, and subsequent intramolecular reactions can lead to the formation of a spiro-center. For instance, Hu and colleagues reported the asymmetric synthesis of spiro morpholines using a related 2-nosyl derivative of an oxazetidine and indanone carboxylates, highlighting the potential for creating complex three-dimensional structures from morpholine-like precursors. nih.gov

While direct examples of this compound in Diels-Alder reactions as a dienophile were not prominently found, the α,β-unsaturation that can be introduced into the this compound ring system would make it a suitable candidate for such cycloadditions, providing a pathway to complex polycyclic systems. wikipedia.orgnih.govlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

Below is a table summarizing potential strategies for the synthesis of complex heterocyclic systems starting from this compound.

| Reaction Type | Reagents and Conditions | Resulting Heterocyclic System |

| Fused Heterocycle Synthesis | Hydrazine derivatives, acid or base catalysis | Pyrazolo[4,3-c]morpholines |

| Fused Heterocycle Synthesis | Amidines, guanidines, dehydrating conditions | Pyrimido[4,5-b]morpholines |

| Spirocycle Synthesis | α-functionalization followed by intramolecular cyclization | Spiro[morpholine-x,y'-heterocycle] |

| Cascade Reactions | Bifunctional reagents, transition metal catalysis | Polycyclic fused morpholine (B109124) derivatives |

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules to explore chemical space and identify new biologically active compounds. The morpholine scaffold, including derivatives of this compound, is an excellent starting point for DOS due to its conformational rigidity and the presence of multiple points for diversification.

In a typical DOS approach, a common core scaffold, such as this compound, is elaborated through a series of reactions with a variety of building blocks. The functional handles on the this compound ring allow for the attachment of different substituents, leading to a library of related but structurally distinct molecules. For example, the nitrogen atom can be acylated or alkylated with a diverse set of carboxylic acids or alkyl halides. Subsequently, the ketone carbonyl can be subjected to reactions such as Wittig olefination or reductive amination with a library of aldehydes and amines, respectively.

Combinatorial chemistry often employs solid-phase synthesis techniques to facilitate the rapid preparation and purification of large numbers of compounds. The this compound scaffold can be tethered to a solid support, allowing for the sequential addition of various building blocks in a controlled manner. This approach has been successfully used to generate libraries of morpholine derivatives for high-throughput screening.

The generation of peptidomimetics is an important area where morpholine-based scaffolds have been utilized in DOS. By incorporating amino acid and sugar derivatives as building blocks, it is possible to create a wide range of morpholine-containing peptidomimetics with diverse stereochemistry and functionality. frontiersin.org These libraries are valuable for probing protein-protein interactions and for the discovery of new therapeutic agents. nih.gov

The following table provides an example of how a combinatorial library could be generated from a this compound scaffold.

| Scaffold Position | Diversification Reaction | Example Reagent Classes |

| N-4 | Acylation | Carboxylic acids, sulfonyl chlorides |

| N-4 | Alkylation | Alkyl halides, epoxides |

| C-2 (Ketone) | Reductive Amination | Primary amines, secondary amines |

| C-2 (Ketone) | Wittig Reaction | Phosphonium ylides |

| C-5 (α-to-ketone) | Aldol Condensation | Aldehydes, ketones |

Strategies for Incorporating the this compound Scaffold into Advanced Molecular Architectures

The incorporation of the this compound scaffold into more complex and advanced molecular architectures, such as macrocycles, polymers, and other supramolecular structures, is a key strategy for developing new materials and therapeutic agents with tailored properties.

One of the most significant strategies is the ring-opening polymerization (ROP) of morpholine-dione derivatives. Specifically, morpholine-2,5-diones, which are closely related to the 2,3-dione isomer, have been extensively studied as monomers for the synthesis of poly(ester amide)s (PEAs). nih.govnih.govresearchgate.netresearchgate.net These polymers are biodegradable and have potential applications in the biomedical field, such as in drug delivery and tissue engineering. The ROP can be initiated by various catalysts, and the properties of the resulting polymer can be tuned by the choice of substituents on the morpholine-2,5-dione (B184730) monomer. A similar ROP strategy could be envisioned for this compound, which would lead to polymers with a different arrangement of ester and amide linkages in the backbone.

The this compound scaffold can also serve as a key building block in the synthesis of macrocycles. Macrocyclization can be achieved by attaching two reactive functional groups to the this compound core and then inducing an intramolecular ring-closing reaction. For example, N-alkylation with a long-chain ω-haloalkanol, followed by functionalization of the hydroxyl group and the ketone, could set the stage for a ring-closing metathesis or a macrolactamization reaction. The resulting macrocycles could have applications as host molecules in supramolecular chemistry or as conformationally constrained peptidomimetics.

The synthesis of crown ethers and cryptands containing the this compound subunit represents another avenue for creating advanced molecular architectures. nih.govrsc.orgmdpi.commdpi.comresearchgate.net These macrocyclic and macrobicyclic polyethers are known for their ability to selectively bind cations. Incorporating the rigid and polar this compound unit into the macrocyclic framework could influence the binding properties and selectivity of the resulting host molecule. The synthesis of such compounds would typically involve the reaction of a di-functionalized this compound derivative with a suitable oligoethylene glycol derivative under high-dilution conditions.

Functionalization of the this compound ring is a critical first step for its incorporation into these larger structures. N-functionalization is readily achieved through alkylation or acylation reactions. researchgate.net C-functionalization, particularly at the carbon atom alpha to the ketone, can be accomplished through enolate chemistry, allowing for the introduction of a wide range of substituents. These functionalized derivatives can then be used as building blocks in the aforementioned strategies to construct more complex molecules.

A summary of strategies for incorporating the this compound scaffold into advanced molecular architectures is presented in the table below.

| Advanced Architecture | Synthetic Strategy | Key Features and Potential Applications |

| Polymers | Ring-Opening Polymerization (ROP) | Biodegradable poly(ester amide)s for biomedical applications. |

| Macrocycles | Intramolecular Ring-Closing Reactions | Conformationally constrained peptidomimetics, host molecules. |

| Crown Ethers | Williamson Ether Synthesis | Selective cation binding agents, phase-transfer catalysts. |

| Cryptands | Multi-step Macrocyclization | High-affinity and selective host molecules for ions and small molecules. |

Historical Perspectives and Future Research Trajectories in Morpholine 2,3 Dione Chemistry

Evolution of Synthetic Approaches and Methodologies in Dione (B5365651) Chemistry

Direct and established synthetic routes specifically targeting morpholine-2,3-dione are not well-documented in publicly available chemical literature. However, the evolution of synthetic methodologies for related vicinal dicarbonyl compounds and other dione-containing heterocycles can provide a conceptual framework for potential synthetic strategies.

Historically, the synthesis of α-keto lactams and related structures has often involved multi-step sequences. Early approaches might have relied on the oxidation of pre-formed morpholin-2-one (B1368128) or morpholin-3-one (B89469) scaffolds. Such transformations, while conceptually straightforward, can be challenging due to issues of selectivity and the stability of the resulting dione.

More contemporary approaches in organic synthesis suggest several plausible, albeit underexplored, pathways to this compound. These hypothetical routes are based on the assembly of the heterocyclic ring from acyclic precursors already possessing the key functional groups.

Table 8.1: Potential Synthetic Strategies for this compound

| Precursor Type | Cyclization Strategy | Key Reactions & Reagents | Potential Challenges |

| N-(2-Hydroxyethyl)oxamic acid derivatives | Intramolecular condensation | Dehydrating agents (e.g., DCC, EDC), acid catalysis | Side reactions, stability of the dione product |

| α-Keto-β-amino acid esters with an N-hydroxyethyl group | Intramolecular transamidation/lactamization | Base or acid catalysis | Synthesis of the acyclic precursor |

| N-(2-Oxoacetyl)ethanolamine derivatives | Intramolecular cyclization | Acid or base catalysis | Potential for rearrangement or decomposition |

| Oxidation of Morpholin-2-ol or Morpholin-3-ol derivatives | Direct oxidation | Oxidizing agents (e.g., Swern, Dess-Martin) | Over-oxidation, instability of the dione |

These potential methods highlight a shift from simple functional group manipulation of a pre-existing ring to more elegant cyclization strategies that construct the dione functionality as part of the ring-forming process. The lack of specific literature on this compound suggests that these and other potential routes have yet to be systematically investigated.

Identification of Emerging Research Areas and Unexplored Reactivity in this compound

The vicinal dicarbonyl motif in this compound suggests a rich and largely unexplored reactivity profile. Based on the chemistry of related α-keto amides and 1,2-dicarbonyl compounds, several emerging research areas can be identified.

The reactivity of the adjacent carbonyl groups is a key area for investigation. These groups are expected to influence each other electronically, potentially leading to unique reactivity not observed in simple ketones or amides. For instance, selective reactions at either the C2 or C3 carbonyl would be a significant challenge and a fruitful area of study.

Another emerging area is the use of this compound as a scaffold in multicomponent reactions. The two electrophilic centers could potentially react in a sequential or concerted manner with various nucleophiles to rapidly build molecular complexity.

Table 8.2: Potential Areas of Reactivity and Mechanistic Studies

| Research Area | Description | Potential Outcomes |

| Selective Carbonyl Chemistry | Differentiating the reactivity of the C2 and C3 carbonyl groups towards nucleophiles. | Access to selectively functionalized morpholine (B109124) derivatives. |

| Ring-Opening Reactions | Investigating the stability of the dione ring and its propensity to undergo ring-opening under various conditions. | Formation of novel acyclic amino acid derivatives. |

| Cycloaddition Reactions | Exploring the dienophilic or dipolarophilic nature of the dione for participation in cycloaddition reactions. | Synthesis of complex fused heterocyclic systems. |

| Computational and Mechanistic Studies | Utilizing theoretical calculations to predict reactivity, stability, and spectroscopic properties. | A deeper understanding of the electronic structure and reaction mechanisms. |

The study of the fundamental reactivity of this compound is crucial for unlocking its potential in synthetic chemistry.

Potential for Novel Applications in Contemporary Organic Synthesis

While direct applications of this compound are not yet established, its unique structural features suggest several potential uses in modern organic synthesis. The combination of a morpholine scaffold, known for its favorable pharmacokinetic properties in drug discovery, with a reactive dione functionality makes it an intriguing building block.

One potential application lies in the synthesis of novel peptidomimetics. The this compound core could serve as a constrained dipeptide isostere, introducing conformational rigidity into peptide chains, which can be beneficial for biological activity.

Furthermore, the dione functionality could be a handle for the introduction of diverse substituents, leading to libraries of morpholine derivatives for screening in medicinal chemistry and materials science. The ability to undergo ring-opening reactions could also be exploited to generate novel functionalized amino acids that are not readily accessible by other means.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for Morpholine-2,3-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound synthesis typically involves reacting substituted 2-aminoethanol derivatives with diethyl oxalate under mild, solvent-free conditions. Key parameters include maintaining temperatures below 85°C to minimize side reactions (e.g., oxamide formation) and slow warming from 0°C to room temperature to enhance product selectivity . Diethyl oxalate is preferred over reactive carbonyl sources (e.g., oxalyl chloride) due to its stability and controllability. Substituted 2-aminoethanol derivatives can introduce structural diversity, enabling the synthesis of 17 derivatives, including bicyclic and tricyclic variants . Analytical validation via NMR and HPLC is critical for confirming purity and regiochemistry.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and WHO guidelines:

- Use PPE (gloves, lab coats, eye protection) to avoid dermal/ocular exposure .

- Work in well-ventilated fume hoods to prevent inhalation of aerosols .

- Store in airtight containers away from incompatible materials (e.g., strong oxidizers) .

- Emergency protocols: For skin contact, rinse with soap/water; for eye exposure, irrigate for ≥15 minutes .

Advanced Research Questions

Q. How can competing byproducts (e.g., oxamide or oxamidsäureester) during this compound synthesis be characterized and mitigated?

- Methodological Answer : Byproducts arise from incomplete cyclization or over-reactivity of carbonyl sources. To address this:

- Analytical Tools : Use LC-MS to track reaction progress and NMR (¹H/¹³C) to differentiate between this compound and oxamide (amide vs. ester carbonyl signals) .

- Process Optimization : Reduce oxamide formation by limiting reaction time and using stoichiometric control of diethyl oxalate. Isolate intermediates (e.g., oxamidsäureester) via column chromatography for structural validation .

- Kinetic Studies : Monitor activation energy barriers for cyclization steps using computational methods (DFT) to refine temperature profiles .

Q. What strategies enable the design of this compound derivatives with enhanced biological activity (e.g., antibacterial or anticorrosion properties)?

- Methodological Answer :

- Structural Modifications : Introduce substituents at the 4-, 5-, or 6-positions of the morpholine ring to alter electronic or steric properties. For example, aryl groups at position 4 enhance antibacterial activity via hydrophobic interactions with microbial membranes .

- In Vitro Assays : Screen derivatives against bacterial strains (e.g., Staphylococcus aureus) using MIC (minimum inhibitory concentration) assays. Combine with molecular docking to predict target binding (e.g., bacterial enzymes) .

- Hybrid Molecules : Conjugate with indoline-2,3-dione scaffolds to exploit synergistic effects, as seen in anticorrosion applications .

Q. How can researchers resolve contradictions in reported synthetic protocols (e.g., solvent-free vs. solvent-assisted methods)?

- Methodological Answer :

- Comparative Studies : Replicate conflicting protocols (e.g., solvent-free at 0°C vs. solvent-based at 25°C) and compare yields/purity using standardized analytical methods .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to assess if they improve solubility of intermediates without promoting side reactions.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) to trace carbonyl oxygen sources and identify rate-limiting steps in divergent conditions .

Q. What methodologies assess the environmental stability and degradation pathways of this compound derivatives?

- Methodological Answer :

- Hydrolytic Stability : Incubate derivatives in buffered solutions (pH 4–9) and monitor degradation via HPLC. Morpholine rings are prone to hydrolysis under acidic conditions, forming amino alcohols .

- Photodegradation : Expose to UV light (254 nm) and analyze breakdown products using GC-MS.

- Ecotoxicity : Use Daphnia magna or algal bioassays to evaluate acute toxicity, referencing OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.